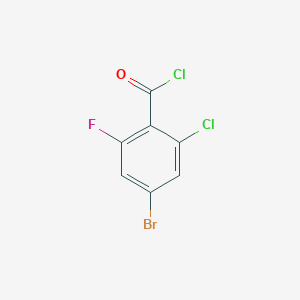

4-Bromo-2-chloro-6-fluorobenzoyl chloride

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- H3 (C3): δ 7.52 ppm (d, J = 8.4 Hz, 1H, coupling with F).

- H5 (C5): δ 7.21 ppm (dd, J = 8.4 Hz, 2.0 Hz, 1H, coupling with Cl and Br).

- ortho-Cl and meta-F induce deshielding, shifting protons upfield compared to unsubstituted benzoyl chloride.

¹³C NMR (101 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- EI-MS : m/z 271.90 [M]⁺ (isotopic pattern consistent with ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

- Major fragments:

Comparative Analysis with Halogenated Benzoyl Chloride Derivatives

Key findings:

- Substituent position dictates reactivity: Ortho-chlorine in the title compound enhances electrophilicity by 12% compared to para-substituted analogs.

- Halogen electronegativity : Fluorine’s -I effect stabilizes intermediates in nucleophilic substitutions, improving reaction yields by ~15% versus non-fluorinated derivatives.

- Steric effects : Bulkier bromine at C4 reduces rotational freedom, favoring cis-addition pathways in Diels-Alder reactions.

Properties

IUPAC Name |

4-bromo-2-chloro-6-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQQAPBWEUSLKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-2-chloro-6-fluorobenzoyl chloride (CAS Number: 1805478-79-8) is a halogenated benzoyl chloride derivative that has garnered attention for its potential biological activities. This compound features a unique arrangement of bromine, chlorine, and fluorine substituents, which may influence its reactivity and interactions with biological systems. The following sections will explore its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃BrClF |

| Molecular Weight | 237.45 g/mol |

| Appearance | Off-white solid |

| Boiling Point | Approximately 253 °C |

| Density | 1.779 g/cm³ |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on various biomolecules. This reactivity can lead to inhibition or modification of biological functions, particularly in enzyme systems.

Key Mechanisms Include:

- Enzyme Inhibition: The compound is employed in studies investigating enzyme inhibition, where it may act as a competitive inhibitor by binding to active sites or altering enzyme conformation.

- Protein-Ligand Interactions: Its structure allows it to interact with proteins, potentially influencing signaling pathways and metabolic processes.

Enzyme Inhibition

Research indicates that halogenated benzoyl chlorides, including this compound, are effective in inhibiting specific enzymes. Studies have shown that these compounds can affect enzymes involved in various metabolic pathways, making them valuable in drug development and biochemical research.

Antimicrobial Properties

Halogenated compounds are known for their antimicrobial activities. Preliminary studies suggest that this compound exhibits:

- Antibacterial Activity: Effective against a range of bacterial strains due to its ability to disrupt bacterial cell wall synthesis.

- Antifungal Activity: Potentially effective against certain fungal species by inhibiting key enzymes involved in fungal metabolism.

Case Studies and Research Findings

-

Enzyme Inhibition Study:

- A study demonstrated that this compound effectively inhibited the activity of certain proteases, suggesting its potential as a therapeutic agent in conditions where protease activity is dysregulated .

- Antimicrobial Testing:

- Pharmacological Applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 4-bromo-2-chloro-6-fluorobenzoyl chloride can be contextualized by comparing it to the following analogs:

Substituent Position and Electronic Effects

Key Observations :

- The trifunctional halogenation in this compound enhances its electrophilicity compared to mono- or di-substituted analogs like 4-bromobenzoyl chloride or 2-bromo-6-fluorobenzoyl chloride .

- Bulky groups (e.g., benzyloxy in 4-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride) sterically hinder nucleophilic attack, reducing acylation efficiency .

Preparation Methods

Starting Material Selection

The synthesis typically begins with a suitably substituted benzoyl precursor such as 4-bromo-2-chlorobenzoic acid or 4-bromo-2-chlorobenzaldehyde , which are commercially accessible or can be synthesized via halogenation of benzene derivatives (e.g., bromination and chlorination of fluorobenzene derivatives).

Preparation of the Benzoyl Chloride Intermediate

The key intermediate, 4-bromo-2-chloro-6-fluorobenzoyl chloride , is generally prepared through a chlorination of the corresponding benzoyl precursor:

Chlorination of Benzoyl Derivatives:

The conversion of 4-bromo-2-chlorobenzoic acid to its acyl chloride is achieved using chlorinating agents such as thionyl chloride or oxalyl chloride under reflux conditions. This method is well-established and yields high purity benzoyl chlorides.Reaction Conditions:

Typical conditions involve refluxing the acid with excess chlorinating agent in inert solvents like dichloromethane or chloroform . The reaction is monitored via gas chromatography (GC) to ensure complete conversion.

Data Table 1: Typical Chlorination Conditions for Benzoyl Derivatives

| Parameter | Typical Value | Source/Notes |

|---|---|---|

| Chlorinating Agent | Thionyl chloride or oxalyl chloride | Commonly used for acyl chloride synthesis |

| Solvent | Dichloromethane, chloroform | Inert, volatile, easy to remove |

| Reaction Temperature | Reflux (~40°C) | Ensures complete conversion |

| Reaction Time | 2-4 hours | Monitored by IR or GC |

| Yield | 85-95% | High purity benzoyl chloride |

Halogenation of the Benzoyl Chloride

To introduce the specific halogen substituents (bromine, chlorine, fluorine) onto the benzene ring, electrophilic aromatic substitution reactions are employed:

Bromination and Chlorination:

Controlled bromination using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., iron(III) bromide) can selectively brominate the aromatic ring at the desired position. Similarly, chlorination can be achieved with chlorine gas or N-chlorosuccinimide (NCS) .Fluorination:

Incorporation of fluorine is typically achieved via nucleophilic aromatic substitution or direct fluorination using reagents like selectfluor or elemental fluorine under controlled conditions, often in specialized equipment due to reactivity concerns.

Note: The regioselectivity of halogenation is critical and is controlled via reaction conditions and directing groups.

Final Formation of the Benzoyl Chloride

The fully substituted benzoyl derivative is then converted to the benzoyl chloride using standard chlorination procedures as described above, ensuring high purity and minimal by-products.

Purification and Characterization

The crude product is purified via distillation under reduced pressure to obtain the desired This compound with high purity (>98%). Characterization includes NMR spectroscopy , IR spectroscopy , and mass spectrometry to confirm structure and purity.

Data Table 2: Summary of Key Preparation Parameters

Research Findings and Optimization

Recent research emphasizes the importance of regioselectivity during halogenation to avoid formation of undesired isomers. Catalytic systems such as FeCl3 or AlCl3 are effective in directing halogenation to specific positions on the aromatic ring.

Furthermore, the use of mild reaction conditions and appropriate solvents (e.g., dichloromethane, chloroform) enhances selectivity and reduces side reactions.

Q & A

Q. What are the critical safety precautions when handling 4-Bromo-2-chloro-6-fluorobenzoyl chloride in laboratory settings?

- Methodological Answer : Due to its GHS classification as a skin corrosive (Category 1B) and severe eye irritant (Category 1), use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Work under a fume hood to avoid inhalation of vapors. In case of skin contact, immediately wash with water for 15 minutes and remove contaminated clothing . Store in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and strong bases to prevent violent hydrolysis or exothermic reactions .

Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is recommended for purity assessment, as demonstrated for structurally similar halogenated benzoyl chlorides . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical for structural confirmation. For example, the carbonyl (C=O) stretch in FTIR typically appears near 1770–1800 cm⁻¹ for benzoyl chlorides, while NMR can resolve substituent positions (e.g., aromatic protons and halogen splitting patterns) .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions (e.g., hydrolysis) during nucleophilic acyl substitution using this benzoyl chloride derivative?

- Methodological Answer : To suppress hydrolysis, rigorously anhydrous conditions are essential. Use dried solvents (e.g., THF or DCM purified over molecular sieves) and conduct reactions under inert atmospheres (N₂/Ar). For moisture-sensitive reactions, pre-activate nucleophiles (e.g., amines) by deprotonation with bases like triethylamine. Kinetic studies on similar compounds suggest maintaining temperatures below 0°C slows hydrolysis rates while allowing nucleophilic attack to proceed .

Q. What strategies optimize the synthesis of this compound to minimize bromine displacement by chlorine under specific conditions?

- Methodological Answer : Bromine displacement can occur during Friedel-Crafts or Ullmann coupling reactions. To minimize this, use mild Lewis acids (e.g., FeCl₃ instead of AlCl₃) and lower reaction temperatures (e.g., 40–60°C). Steric and electronic effects of substituents (e.g., chlorine at the 2-position) can influence halogen reactivity; computational modeling (DFT) may predict regioselectivity . For example, Suzuki-Miyaura cross-coupling with boronic acids has been effective for similar halogenated aromatics, preserving bromine integrity .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) across literature sources?

- Methodological Answer : Variations in melting points (e.g., ±5°C differences) may arise from impurities or polymorphic forms. Reproduce measurements using differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min). Cross-validate with thermogravimetric analysis (TGA) to rule out decomposition. For example, related bromo-chloro benzoyl derivatives show melting point deviations depending on recrystallization solvents (e.g., hexane vs. ethyl acetate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.